molecular formula C4H8O2 B1207772 4-Hydroxybutyraldehyde CAS No. 25714-71-0

4-Hydroxybutyraldehyde

Cat. No. B1207772
CAS RN: 25714-71-0
M. Wt: 88.11 g/mol
InChI Key: PIAOXUVIBAKVSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Hydroxybutyraldehyde can be synthesized through different methods. Trost and Crawley (2002) describe a synthesis process involving 4-aryloxybutenolides as "chiral aldehyde" equivalents, highlighting an efficient enantioselective synthesis route (Trost & Crawley, 2002). Another study by Nguyen and Lee (2021) discusses the methane-based biosynthesis of 4-hydroxybutyrate, providing insights into biosynthetic pathways (Nguyen & Lee, 2021).

Molecular Structure Analysis

The molecular structure of 4-Hydroxybutyraldehyde and related compounds has been studied extensively. Su et al. (2003) determined the crystal structure of poly(4-hydroxybutyrate), providing detailed insights into its molecular packing and chain conformation (Su et al., 2003). Nataraj et al. (2011) conducted a density functional study on the structural conformations and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which offers a comparative perspective (Nataraj et al., 2011).

Chemical Reactions and Properties

Esterbauer et al. (1991) provide a comprehensive review of the chemical properties of 4-hydroxynonenal, malonaldehyde, and related aldehydes, which include similar structural features as 4-Hydroxybutyraldehyde. This review discusses their formation, reactivity, and occurrence in biological systems (Esterbauer et al., 1991).

Physical Properties Analysis

The physical properties of 4-Hydroxybutyraldehyde and its derivatives have been the subject of various studies. For example, Meng et al. (2012) discuss the production and characterization of poly(3-hydroxypropionate-co-4-hydroxybutyrate), providing insights into the physical properties of polymers containing 4-Hydroxybutyraldehyde units (Meng et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Hydroxybutyraldehyde can be understood through the lens of its reactions with various biomolecules and its metabolism. Esterbauer et al. (1991) provide a detailed summary of these aspects, including its cytotoxicity, genotoxicity, and effects on cell proliferation and gene expression (Esterbauer et al., 1991).

Scientific Research Applications

1. Bioactive Marker and Oxidative Stress Indicator

4-Hydroxynonenal (HNE), closely related to 4-Hydroxybutyraldehyde, is studied for its role as a bioactive marker of pathophysiological processes. It has evolved from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. HNE is also considered a growth-modulating factor and signaling molecule, indicating its relevance in linking genomics and proteomics (Žarković, 2003).

2. Bioplastics Production

4-Hydroxybutyric acid (4-HB), derived from 4-Hydroxybutyraldehyde, is used as a precursor in industrial applications such as bioplastics production. Engineered strains of Methylosinus trichosporium OB3b have been developed to synthesize 4-HB and its copolymers from methane, demonstrating its potential in sustainable materials production (Nguyen & Lee, 2021).

3. Food Quality Control

Research has explored the application of 4-Hydroxy-2-nonenal, related to 4-Hydroxybutyraldehyde, in food quality control. The presence of 4-HNE in pork products, particularly smoked and cooked ones, can be used to assess the quality and potential health risks associated with these foods (Zanardi et al., 2002).

4. Synthesis of Cosmetic Components

3-Hydroxybutyraldehyde, a derivative, is utilized in synthesizing 1,3-butanediol, a crucial component in cosmetic moisturizers. Composite oxide catalysts have been developed for efficient synthesis, demonstrating its application in cosmetic manufacturing (Ren & Li, 2022).

5. Understanding Disease Pathology

4-Hydroxynonenal, a compound related to 4-Hydroxybutyraldehyde, is extensively studied for its involvement in various pathological states associated with oxidative stress. It plays a crucial role in disrupting signal transduction, protein activity, inflammation, and cellular apoptosis, contributing to cardiovascular diseases, neurodegenerative disorders, and cancer (Breitzig et al., 2016).

6. Polymer Synthesis

4-Hydroxybutyric acid, derived from 4-Hydroxybutyraldehyde, is used in synthesizing polymers like poly-4-hydroxybutyrate and poly(3-hydroxybutyrate-co-4-hydroxybutyrate). Recombinant microorganisms have been engineered for effective production of these polymers, highlighting its application in biotechnology (Zhang et al., 2009).

Safety And Hazards

4HB should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

There is ongoing research into the use of 4HB in the production of bioplastics, fine chemicals, and medical implants due to its non-petroleum dependence, chirality, biodegradability, and biocompatibility . A recent patent also describes a new method for the preparation of 4HB, which could lead to more efficient production processes .

properties

IUPAC Name

4-hydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOXUVIBAKVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067128
Record name Butanal, 4-hydroxy-
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybutanal

CAS RN

25714-71-0
Record name 4-Hydroxybutanal
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Record name 4-Hydroxybutyraldehyde
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Record name Butanal, 4-hydroxy-
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Record name Butanal, 4-hydroxy-
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Record name 4-hydroxybutyraldehyde
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Record name 4-HYDROXYBUTYRALDEHYDE
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Synthesis routes and methods I

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Synthesis routes and methods III

Procedure details

The 4-hydroxybutanal which is produced as the high yield product of the invention hydroformylation process can be separated and recovered by conventional distillation procedures. It is highly preferred, however, to subject the hydroformylation product mixture to aqueous phase extraction. Surprisingly it was found that water is capable of extracting 4-hydroxybutanal from the product mixture substantially to the exclusion of the other product mixture components. In a commercial scale operation, an aqueous phase stream can be contacted countercurrently and continuously with reaction product effluent from the hydroformylation reaction zone. The resultant aqueous phase containing 4-hydroxybutanal is an excellent vehicle for subsequent processing procedures, such as hydrogenation of 4-hydroxybutanal with Raney nickel to produce valuable 1,4-butanediol.
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Synthesis routes and methods IV

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.
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60 mmol
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trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
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Synthesis routes and methods V

Procedure details

One or more objects of the present invention are accomplished by the provision of a process for producing 1,4-butanediol which comprises (1) reacting acrolein with hydrogen in the vapor phase in the presence of a catalyst comprising a silver-cadmium alloy, wherein the atomic ratio of silver to cadmium in the alloy is in the range between about 0.1 and 3 to 1, to yield a hydrogenation product mixture containing allyl alcohol; (2) contacting the allyl alcohol product mixture with hydrogen and carbon monoxide under hydroformylation conditions to yield a product mixture containing 4-hydroxybutanal; (3) separating the 4-hydroxybutanal from the product mixture; and (4) hydrogenating the 4-hydroxybutanal to produce 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybutyraldehyde
Reactant of Route 2
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4-Hydroxybutyraldehyde
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4-Hydroxybutyraldehyde
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4-Hydroxybutyraldehyde
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4-Hydroxybutyraldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxybutyraldehyde

Citations

For This Compound
275
Citations
M Wang, FL Chung, SS Hecht - Chemical research in toxicology, 1988 - ACS Publications
… The ratioof 4-hydroxybutyraldehyde, which has previously … /mg ofprotein and for 4-hydroxybutyraldehyde 14.1 mM and 1.7 … The ratio of 4-hydroxybutyraldehyde to crotonaldehyde was …
Number of citations: 53 pubs.acs.org
M Shi - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
… and a small amount of lactol and 4-hydroxybutyraldehyde are formed; the turnover number … amount of the corresponding lactol (2), and 4-hydroxybutyraldehyde 3 (Scheme 1). Further …
Number of citations: 9 pubs.rsc.org
Y Lv, Z Yu, W Su - Organic Process Research & Development, 2011 - ACS Publications
… We were confused as to where the DHF or 4-hydroxybutyraldehyde came from? The only … the synthesis of 1 from 2 and 4-hydroxybutyraldehyde via a continuous flow reactor has been …
Number of citations: 22 pubs.acs.org
HJ Hwang, JH Park, JH Kim, MK Kong… - Biotechnology and …, 2014 - Wiley Online Library
… The AdhE2 of Clostridium acetobutylicum catalyzes the final two reactions: conversion of 4-HB-CoA to 4-hydroxybutyraldehyde (4-HBA), and conversion of 4-HBA to 1,4-BDO (Fig. 1). …
Number of citations: 33 onlinelibrary.wiley.com
M Salavati-Niasari, H Najafian - Journal of Chemical …, 2003 - journals.sagepub.com
… }](ClO4)2) catalysed efficiently the selective oxidation of tetrahydroforan into the corresponding γ-butyrolactone and a small amount of tetrahydrofuran-2-ol and 4-hydroxybutyraldehyde, …
Number of citations: 16 journals.sagepub.com
SB Halligudi - 1997 - nopr.niscpr.res.in
… Complex 6 is found to be five times more reactive than 2 but with a loss of selectivityin the hydroformylation of allyl alcohol which gives 4-hydroxybutyraldehyde (65%) (BIL ratio 0.54) in …
Number of citations: 2 nopr.niscpr.res.in
M Salavati-Niasari, A Amiri - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
… ) complexes catalyzed efficiently the selective oxidation of tetrahydrofuran into tetrahydrofuran-2-one and a small amount of tetrahydrofuran-2-ol and 4-hydroxybutyraldehyde using …
Number of citations: 46 www.sciencedirect.com
CB Chen, GD McCoy, SS Hecht, D Hoffmann… - Cancer Research, 1978 - AACR
… 2-hydroxytetrahydrofuran, was trapped by the addition of 2,4-dinitrophenylhydrazine reagent to form 4-hydroxybutyraldehyde… The 2,4-dinitrophenylhydrazone of 4-hydroxybutyraldehyde …
Number of citations: 26 aacrjournals.org
M Salavati-Niasari, M Rezai-Adaryani… - Transition metal …, 2005 - Springer
… effective catalysts for the selective oxidation of tetrahydrofuran to yield the corresponding tetrahydrofuran-2-one and a small amount of tetrahydrofuran-2-ol and 4-hydroxybutyraldehyde, …
Number of citations: 27 link.springer.com
J Rocek, AE Radkowsky - Journal of the American Chemical …, 1973 - ACS Publications
… Abstract: Cyclobutanol is oxidized to a mixture of cyclobutanone, 4-hydroxybutyraldehyde, and higher oxidation products derived from further oxidation of the hydroxyaldehyde. The …
Number of citations: 124 pubs.acs.org

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